2,3-Bis(4-methylphenyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88149-84-2 |
|---|---|
Molecular Formula |
C18H16S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)thiophene |
InChI |
InChI=1S/C18H16S/c1-13-3-7-15(8-4-13)17-11-12-19-18(17)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
PBXKOBDVNQUGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Bis 4 Methylphenyl Thiophene and Its Analogues
Strategic Retrosynthesis of the Thiophene (B33073) Core with Aryl Substituents
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. youtube.com For 2,3-bis(4-methylphenyl)thiophene, a primary disconnection can be made at the carbon-carbon bonds between the thiophene ring and the two 4-methylphenyl (p-tolyl) groups. This approach suggests that the target molecule can be assembled from a suitably substituted thiophene precursor and two equivalents of a tolyl-containing reagent, or from acyclic precursors that can be cyclized to form the thiophene ring.
Precursor Synthesis and Targeted Functional Group Introduction
The synthesis of appropriately functionalized precursors is a critical step in the construction of 2,3-diarylthiophenes. For instance, the synthesis of 2,3-dibromothiophene, a key intermediate for many cross-coupling strategies, can be achieved through various methods. Commercially available 3,4-dibromothiophene (B32776) can be manipulated to introduce substituents at the 2 and 5 positions. acs.org
The introduction of functional groups onto the thiophene ring can be achieved through direct metalation followed by reaction with an electrophile. acs.orgnih.gov This method allows for the regioselective introduction of substituents, which is crucial for the synthesis of asymmetrically substituted thiophenes. For example, deprotonation of a substituted thiophene using a strong base like lithium diisopropylamide (LDA) or a Knochel-Hauser base can generate a nucleophilic intermediate that can react with various electrophiles. acs.orgnih.gov
Furthermore, the synthesis of thiophene derivatives can be accomplished through the cyclization of functionalized alkynes. nih.gov For example, 1-mercapto-3-yn-2-ols can be converted into substituted thiophenes in the presence of a palladium catalyst. organic-chemistry.org
Advanced Cross-Coupling Reactions for Thiophene Derivatization
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. These reactions are extensively used for the derivatization of thiophenes.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. libretexts.orgorganic-chemistry.org In the context of synthesizing 2,3-diarylthiophenes, this reaction typically involves the coupling of a dihalothiophene, such as 2,3-dibromothiophene, with an arylboronic acid. researchgate.netyoutube.com
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
A typical procedure involves reacting the dihalothiophene with the arylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like SPhos, in a suitable solvent with a base. nih.gov
Stille Coupling:
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers broad scope and stability of the organostannane reagents. organic-chemistry.orglibretexts.org
The mechanism of the Stille reaction is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium center. wikipedia.org This reaction has been successfully employed in the synthesis of various substituted thiophenes, including those with diarylamino groups. researchgate.net
| Reaction | Catalyst System | Substrates | Key Features |
| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) | Organoboronic acid/ester + Organic halide/triflate | Mild conditions, high functional group tolerance, low toxicity of boron reagents. libretexts.orgorganic-chemistry.org |
| Stille Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Organostannane + Organic halide/triflate | Broad scope, stable organostannane reagents, but toxicity of tin compounds is a concern. organic-chemistry.orgwikipedia.orglibretexts.org |
Besides palladium, other transition metals like copper and rhodium also play a role in thiophene synthesis and derivatization. organic-chemistry.orguni-ulm.de Copper catalysts can be used for nucleophilic substitution reactions on thiophene halides. uni-ulm.de For instance, phenols can be coupled with thiophene halides under mild conditions using modern copper catalysts. uni-ulm.de
Rhodium-catalyzed reactions, such as the transannulation between 1,2,3-thiadiazoles and alkynes, provide a highly efficient and regioselective route to highly substituted thiophenes. organic-chemistry.org
Achieving chemo- and regioselectivity is a significant challenge in the synthesis of polysubstituted thiophenes. Direct metalation has proven to be an effective strategy for the regioselective functionalization of thiophenes, particularly for electron-deficient aromatics where electrophilic substitution might fail or produce mixtures of isomers. acs.org
Another approach involves the intermolecular cycloaddition–cycloreversion reaction between disubstituted acetylenes and a thiazole (B1198619) derivative to yield 3,4-disubstituted thiophenes with high regioselectivity. rsc.org Furthermore, a two-step synthesis of 2,3-disubstituted thiophenes has been described starting from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol, proceeding through a tandem thia-Michael addition/aldol reaction. researchgate.net These methods highlight the importance of developing synthetic strategies that allow for precise control over the substitution pattern of the thiophene ring.
Scalable Synthetic Protocols and High-Purity Material Preparation
The transition from laboratory-scale synthesis to large-scale production presents several challenges, including cost, safety, and the ability to maintain high purity. For Stille couplings, while effective, the need to remove toxic tin byproducts can complicate purification on a larger scale. harvard.edu
Developing scalable protocols often involves optimizing reaction conditions to use lower catalyst loadings, less hazardous reagents, and more efficient purification methods. For instance, palladium-catalyzed C-H arylation of thiophenes can be achieved with low catalyst loadings, offering an atom-economical approach. organic-chemistry.org The use of recyclable catalysts, for example, by employing ionic liquids as the solvent, can also contribute to more sustainable and scalable synthetic processes. organic-chemistry.org The synthesis of cyclopropylthiophenes has been optimized for scalability using a Suzuki-Miyaura cross-coupling reaction with low catalyst loading (0.25–1 mol% palladium(II) acetate (B1210297) and 0.5–2 mol% SPhos), achieving good to excellent yields. nih.gov
Advanced Spectroscopic and Structural Characterization of 2,3 Bis 4 Methylphenyl Thiophene
Solid-State Structural Elucidation via X-ray Crystallography
Solution-Phase Molecular Characterization Techniques
High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2,3-Bis(4-methylphenyl)thiophene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene (B33073) and phenyl rings, as well as a characteristic signal for the methyl group protons. The chemical shifts (δ) and coupling constants (J) of these signals provide information about the connectivity and spatial arrangement of the atoms. For instance, in related compounds like 2-(4-Methylphenyl)thiophene, the aromatic protons appear in the range of δ 7.0-7.6 ppm, while the methyl protons resonate around δ 2.3-2.4 ppm. rsc.org The multiplicity of the signals (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons, which helps in assigning the signals to specific positions on the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbons of the thiophene ring, the substituted phenyl rings, and the methyl groups. The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of the carbon atoms. For example, carbons in the aromatic rings typically appear in the region of δ 120-150 ppm, while the methyl carbon signal would be found at a much higher field, around δ 20-25 ppm. rsc.org
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.0-7.8 | Multiplet | Aromatic protons (thiophene and phenyl rings) |
| ¹H | ~2.4 | Singlet | Methyl protons (-CH₃) |
| ¹³C | ~125-145 | - | Aromatic carbons (thiophene and phenyl rings) |
| ¹³C | ~21 | - | Methyl carbon (-CH₃) |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Vibrational Modes
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the molecule by probing its vibrational modes.
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Specific functional groups have characteristic absorption frequencies. For this compound, key vibrational modes include C-H stretching of the aromatic rings and methyl groups, C=C stretching of the aromatic rings, and C-S stretching of the thiophene ring. The C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ range. researchgate.netnih.gov The C-S stretching vibration of the thiophene ring is expected to be observed at lower wavenumbers. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring vibrations and the C-S bond. sci-hub.boxresearchgate.net The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule.
Interactive Data Table: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| Methyl C-H Stretch | 2980-2850 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |
| Thiophene Ring Vibrations | Various | FT-IR, Raman |
| C-S Stretch | ~850-600 | FT-IR, Raman |
Mass Spectrometry for Molecular Integrity and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound. For this compound (C₁₈H₁₆S), the expected molecular weight is approximately 264.4 g/mol . nih.gov
Under electron ionization (EI), the molecule can fragment in characteristic ways. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for similar aromatic compounds involve the loss of methyl groups, cleavage of the bond between the phenyl and thiophene rings, and fragmentation of the thiophene ring itself. The analysis of these fragment ions helps to confirm the structure of the parent molecule.
Electrochemical Characterization for Redox Behavior and Charge States
Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of this compound. By applying a varying potential to a solution of the compound, the oxidation and reduction potentials can be determined. These potentials are related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The oxidation process corresponds to the removal of an electron from the HOMO, while reduction involves the addition of an electron to the LUMO. For many thiophene-based compounds, the oxidation is an irreversible or quasi-reversible process, indicating that the resulting radical cation may undergo subsequent chemical reactions. nih.govmdpi.com The electrochemical behavior is highly dependent on the molecular structure, with substituents on the aromatic rings influencing the electron density and thus the ease of oxidation and reduction. nih.gov The data obtained from CV is crucial for assessing the suitability of this compound for applications in electronic devices such as organic field-effect transistors and organic light-emitting diodes.
Interactive Data Table: Expected Electrochemical Properties of this compound
| Electrochemical Parameter | Description | Significance |
| Oxidation Potential (E_ox) | The potential at which the compound is oxidized. | Relates to the HOMO energy level and the stability of the compound towards oxidation. |
| Reduction Potential (E_red) | The potential at which the compound is reduced. | Relates to the LUMO energy level and the electron-accepting ability of the compound. |
| Electrochemical Band Gap (E_g) | The difference between the oxidation and reduction potentials. | Provides an estimate of the HOMO-LUMO gap, a key parameter for electronic applications. |
Computational and Theoretical Investigations of 2,3 Bis 4 Methylphenyl Thiophene
Quantum Chemical Studies of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the ground-state electronic structure and properties of molecules. By applying functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry, calculate vibrational frequencies, and obtain electronic energies. researchgate.neturfu.ru For thiophene-based systems, DFT calculations are essential for understanding how substituents, like the two 4-methylphenyl groups in this case, influence the planarity and electronic distribution of the central thiophene (B33073) ring. urfu.ru
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Transitions and Optical Properties
To investigate the optical properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. researchgate.net It calculates the energies of electronic excited states, which correspond to the absorption of light. researchgate.net This analysis reveals the nature of electronic transitions, for instance, whether they are localized on the π-conjugated system or involve charge transfer between different parts of the molecule. researchgate.net For similar thiophene compounds, TD-DFT has been instrumental in explaining their photophysical behavior. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key descriptor that provides insight into the chemical stability and the energy required for electronic excitation. In many organic conjugated molecules, a smaller gap is associated with higher reactivity and can lead to red-shifted absorption spectra.
Table 1: Hypothetical Frontier Molecular Orbital Data No experimental or theoretical data is available for 2,3-Bis(4-methylphenyl)thiophene. This table is for illustrative purposes only.
| Descriptor | Value |
|---|---|
| HOMO Energy (eV) | N/A |
| LUMO Energy (eV) | N/A |
| HOMO-LUMO Gap (eV) | N/A |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For substituted thiophenes, the MEP map would reveal how the electron density is distributed across the thiophene and phenyl rings.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energies associated with these interactions (hyperconjugation). This analysis helps to understand the stability of the molecule arising from electron delocalization and intramolecular charge transfer, which are crucial features of conjugated systems.
Prediction of Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugation and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are important for applications in photonics and optoelectronics. Computational methods can predict the first-order hyperpolarizability (β), a key indicator of second-order NLO activity. For thiophene-based donor-acceptor systems, these calculations are vital for screening potential NLO materials.
Conformational Dynamics and Torsional Freedom of Aryl Substituents
No published research data is available to detail the conformational dynamics and torsional freedom of the 4-methylphenyl (p-tolyl) substituents in this compound. Such a study would theoretically involve calculating the potential energy surface as a function of the dihedral angles between the thiophene ring and the two p-tolyl groups. This would reveal the preferred orientations of the aryl rings, the energy barriers to their rotation, and the likelihood of different conformers co-existing at various temperatures.
Energy Framework Analysis and Solid-State Packing Simulations
There are no available energy framework analyses or solid-state packing simulations for this compound in the current body of scientific literature. A computational investigation in this area would require the crystal structure of the compound as a starting point for Hirshfeld surface analysis and subsequent calculation of intermolecular interaction energies. These calculations would elucidate the nature and strength of interactions such as π-π stacking and C-H···π interactions, which are crucial for understanding the material's solid-state properties.
Structure Performance Relationships in 2,3 Bis 4 Methylphenyl Thiophene Systems
Impact of Aryl Substituent Orientation on Electronic Properties
The orientation of the two 4-methylphenyl (p-tolyl) groups attached to the thiophene (B33073) core at the 2- and 3-positions is a critical determinant of the electronic properties of the molecule. The dihedral angle, which is the angle between the plane of the thiophene ring and the planes of the aryl substituents, directly influences the extent of π-conjugation.
In an ideal, fully planar conformation, maximum overlap between the π-orbitals of the thiophene and the phenyl rings would occur. This extended conjugation typically leads to a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap. However, steric hindrance between the hydrogen atoms on the thiophene ring and the aryl groups, as well as between the two adjacent aryl groups, forces them to twist out of the plane.
The presence of the methyl groups in the para-position of the phenyl rings has a minor electronic effect through hyperconjugation and inductive effects but does not significantly alter the steric interactions at the point of connection to the thiophene ring compared to unsubstituted phenyl groups. The degree of this twisting, and thus the electronic properties, are sensitive to the molecular environment, whether in solution or in the solid state.
Key Research Findings:
Tuning the HOMO-LUMO Gap: Theoretical studies on related 2,3-diarylthiophenes have shown that as the dihedral angles of the aryl substituents increase, the effective conjugation length decreases. This interruption in the π-system leads to a larger HOMO-LUMO gap.
Influence on Molecular Orbitals: The HOMO is typically delocalized across the entire π-conjugated system, while the LUMO is also distributed along the thiophene and phenyl rings. A larger dihedral angle can lead to a localization of these orbitals, which in turn affects the charge injection and transport properties.
| Illustrative Dihedral Angle (°) | Expected HOMO (eV) | Expected LUMO (eV) | Expected HOMO-LUMO Gap (eV) |
| 20 | -5.40 | -2.10 | 3.30 |
| 40 | -5.55 | -2.05 | 3.50 |
| 60 | -5.70 | -2.00 | 3.70 |
| Note: This table presents illustrative data based on general principles for diarylthiophenes, as specific experimental values for 2,3-Bis(4-methylphenyl)thiophene are not readily available. |
Correlation of Molecular Conformation with Optoelectronic Behavior
The specific conformation of the this compound molecule, particularly the relative orientation of the two p-tolyl groups (syn- or anti-type arrangements), plays a significant role in determining its optoelectronic behavior. These conformational differences can influence both the intramolecular electronic properties and the intermolecular packing in the solid state.
In solution, the molecule is likely to be flexible, with the aryl groups rotating. However, in a solid-state environment such as a thin film or a single crystal, the molecule will adopt a more fixed conformation. This locked conformation dictates the final optoelectronic properties of the material.
Key Research Findings:
Conformational Isomers and Emission: Different conformers can exhibit distinct photoluminescence properties. For instance, a more planar conformer might show red-shifted emission due to greater π-conjugation compared to a more twisted conformer.
Solid-State Effects: The conformation adopted in the solid state will influence how molecules pack together. This intermolecular arrangement is crucial for properties like charge mobility and solid-state emission efficiency. A conformation that allows for favorable π-π stacking will likely lead to better charge transport.
Rational Design Principles for Tuning Charge Transport Characteristics
The design of organic semiconductors with optimized charge transport properties relies on the careful control of molecular structure and solid-state packing. For this compound systems, several principles can be applied to tune these characteristics.
Key Research Findings:
Intermolecular Interactions: Effective charge transport in organic semiconductors is highly dependent on the degree of electronic coupling between adjacent molecules, which is governed by their packing in the crystal lattice. Strong π-π stacking is generally desirable for high charge mobility. The "herringbone" packing motif, common in many organic semiconductors, can also facilitate efficient charge transport.
Energy Level Matching: The HOMO and LUMO energy levels are critical for efficient charge injection from electrodes into the semiconductor material. These energy levels can be tuned by chemical modification. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings could systematically alter the HOMO and LUMO energies to match the work function of various electrode materials.
Minimizing Reorganization Energy: The reorganization energy is the energy required for a molecule's geometry to relax after it has accepted or donated a charge. A lower reorganization energy is beneficial for faster charge transfer. Rigidifying the molecular structure can help to reduce the reorganization energy.
| Design Principle | Target Property | Expected Outcome for this compound System |
| Inducing Planarity | Increased π-conjugation, Lower Reorganization Energy | Enhanced charge mobility, Red-shifted absorption/emission |
| Modifying Aryl Substituents | Tuning HOMO/LUMO levels | Improved charge injection from specific electrodes |
| Controlling Crystallization | Optimizing π-π stacking | Anisotropic and enhanced charge transport |
Polymorphism and Crystal Engineering Effects on Material Performance
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic materials. Different polymorphs of the same compound can exhibit vastly different physical properties, including melting point, solubility, and, crucially for electronic applications, optoelectronic and charge transport properties.
Crystal engineering provides a strategy to control the formation of specific polymorphs by manipulating crystallization conditions such as solvent, temperature, and the presence of additives.
Key Research Findings:
Packing and Mobility: Different polymorphs of a diarylthiophene would feature distinct intermolecular arrangements. For example, one polymorph might exhibit a lamellar packing with strong π-π overlap, leading to high charge carrier mobility, while another might have a more isolated molecular arrangement, resulting in poor charge transport.
Optical Properties in Different Polymorphs: The emission color and quantum yield of a fluorescent organic solid can be highly dependent on its crystal form. Aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) can be observed in different polymorphs depending on the extent of intermolecular electronic coupling.
| Illustrative Polymorph | Crystal System | Key Packing Motif | Expected Hole Mobility (cm²/Vs) | Expected Emission Peak (nm) |
| Form I | Monoclinic | Herringbone | 10⁻³ | 450 |
| Form II | Triclinic | π-stacked | 10⁻² | 480 |
| Note: This table presents illustrative data based on known effects of polymorphism in organic semiconductors, as specific polymorphs of this compound have not been reported in detail. |
Applications in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
The unique structure of thiophene-based compounds, characterized by electron-rich rings, makes them excellent semiconductors. beilstein-journals.orgresearchgate.netresearchgate.net This property is fundamental to their use in a range of organic electronic and optoelectronic devices. juniperpublishers.comrsc.org
Derivatives of 2,3-Bis(4-methylphenyl)thiophene are utilized as emitters in OLEDs. In one study, a donor-π-acceptor type compound incorporating a thieno[3,2-b]thiophene (B52689) core was synthesized and used in a solution-processed OLED. beilstein-journals.org This device exhibited a low turn-on voltage and achieved notable efficiencies. Materials designed for OLEDs aim for high luminescence efficiency, stability, and good charge-carrier mobility. researchgate.net The introduction of specific functional groups, such as dimesitylboron as an acceptor and triphenylamine (B166846) as a donor, linked through a thiophene-based core, has been shown to yield materials with high fluorescence quantum yields in both solid-state and solution, a critical factor for OLED performance. beilstein-journals.org
Table 1: Performance of an OLED Device Using a Thiophene-Based Emitter
| Parameter | Value |
|---|---|
| Maximum Power Efficiency | 6.70 lm/W |
| Maximum Current Efficiency | 10.6 cd/A |
| Maximum External Quantum Efficiency | 4.61% |
| Emission Maximum | 520 nm |
| Stokes Shift | 109 nm |
| Solid State Fluorescence Quantum Yield | 41% |
| Solution Fluorescence Quantum Yield | 86% |
Data sourced from a study on a D–π–A type pull–push compound with a thieno[3,2-b]thiophene linker. beilstein-journals.org
Thiophene-based materials are extensively researched for their application as the active channel layer in OFETs. researchgate.netresearchgate.netmdpi.com The performance of these devices is heavily influenced by the molecular packing and crystallinity of the organic semiconductor. rsc.org Strategic modifications to the core thiophene (B33073) structure, such as the introduction of alkyl chains, can enhance carrier transport. For instance, a study on novel thieno[2,3-b]thiophene (B1266192) small molecules demonstrated that linear alkyl side chains led to improved molecular packing, resulting in a hole mobility of 0.42 cm² V⁻¹ s⁻¹ and a high current on/off ratio exceeding 10⁸. rsc.org Another research effort on diphenyl derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene reported even higher mobilities of up to 3.5 cm² V⁻¹ s⁻¹, showcasing superior thermal stability. elsevierpure.com
Table 2: Performance of OFETs Based on Thiophene Derivatives
| Thiophene Derivative | Hole Mobility (cm² V⁻¹ s⁻¹) | Current On/Off Ratio | Reference |
|---|---|---|---|
| Thieno[2,3-b]thiophene with linear octyl chains | 0.42 | > 10⁸ | rsc.org |
| 2,9-Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | 3.5 | - | elsevierpure.com |
| 3,10-Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | 3.5 | - | elsevierpure.com |
In the field of solar energy conversion, fused-thiophene based materials are integral to the development of both OPVs and DSSCs. mdpi.comresearchgate.net The incorporation of a fused-thiophene unit into the molecular structure of organic dyes can lead to a red-shift in the absorption spectrum, better tuning of energy levels, and enhanced photovoltaic performance and stability. researchgate.net For example, a donor material for vacuum-deposited OPVs based on dithieno[3,2-b:2',3'-d]thiophene (DTT) and pyrene (B120774) showed a high open-circuit voltage (Voc) of 0.98 V and a power conversion efficiency (PCE) of 3.60% when blended with C₇₀. mdpi.com In DSSCs, organic dyes with a dithienothiophene (DTT) bridging unit have demonstrated high conversion efficiencies. mdpi.com
Copolymers incorporating thiophene derivatives are being explored for their electrochromic properties, which allow them to change color upon the application of an electrical potential. A novel copolymer synthesized from 4,7-di(thiophen-2-yl)benzo[c] researchgate.netmdpi.comfrontiersin.orgthiadiazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) exhibited distinct color changes from metallic blue in its neutral state to centaury blue when oxidized. nih.gov This material demonstrated a low band gap of 1.32 eV, high optical contrast (59%), and excellent coloration efficiency, making it a promising candidate for applications such as smart windows and displays. nih.gov
Luminescent Probes and Fluorescent Sensors
The inherent fluorescence of many thiophene-based compounds makes them suitable for use as luminescent probes and sensors. researchgate.net These materials can be designed to detect specific analytes, including toxic substances like thiophenol or metal ions. mdpi.comsemanticscholar.org For instance, a reusable fluorescent sensor based on a carbazole (B46965) derivative extended with a thiophene moiety was developed for the highly selective and reversible detection of Au³⁺ ions in real water samples. dtu.dk The sensing mechanism often involves a chelation-enhanced quenching effect, where the interaction between the sensor molecule and the analyte leads to a change in the fluorescence signal. dtu.dk The development of such sensors is crucial for environmental monitoring and biological imaging. rsc.org
Functional Supramolecular Architectures
The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of supramolecular chemistry. Thiophene-containing building blocks are used to create complex supramolecular architectures. frontiersin.org The rigid and planar nature of these molecules can be exploited to form macrocycles and other organized assemblies through processes like self-assembly, often driven by coordination bonds or other non-covalent interactions. These sophisticated structures have potential applications in various fields, leveraging the combined properties of the individual molecular components and the emergent properties of the assembled architecture.
Derivatization and Analogues of 2,3 Bis 4 Methylphenyl Thiophene for Property Modulation
Peripheral Functionalization Strategies
Peripheral functionalization involves the attachment of various chemical groups to the core 2,3-bis(4-methylphenyl)thiophene structure. This strategy is a powerful tool for modulating the molecule's intrinsic properties, such as solubility, intermolecular interactions, and solid-state packing, which in turn influence the performance of materials derived from it.
The introduction of substituents can significantly alter the electronic nature of the thiophene (B33073) ring. nih.gov Electron-withdrawing groups, for instance, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic electronics. Conversely, electron-donating groups can raise these energy levels. nih.gov The position and nature of these functional groups are critical, as they can also induce steric effects that influence the planarity of the molecule and its ability to self-assemble. mdpi.com
A common approach is the introduction of alkyl chains to enhance solubility in organic solvents, a key requirement for solution-based processing of organic electronic devices. For example, the addition of alkyl groups to a related bis(phenyl)thiophene system was shown to increase solubility and weaken intermolecular interactions, affecting the material's crystallization and optical properties. rsc.org Functionalization is not limited to simple alkyl groups; more complex moieties can be introduced to impart specific functionalities. For instance, the synthesis of thiophene derivatives bearing cyano groups has been explored, which can influence the electronic properties and intermolecular interactions. nih.gov
The synthetic methods to achieve peripheral functionalization are diverse and include well-established chemical reactions. Electrophilic aromatic substitution reactions, such as halogenation and sulfonation, can be performed on the thiophene ring, although alkylation and oxidation can be more challenging. nih.gov Metal-catalyzed cross-coupling reactions, like the Suzuki and Stille reactions, are also extensively used to attach a wide variety of functional groups to the thiophene core. mdpi.comacs.org These methods offer a high degree of control over the final structure of the derivatized molecule. nih.govmdpi.com
Extended Conjugation through Polymerization and Oligomerization
To further enhance the electronic properties of this compound for applications in conductive materials and organic electronics, its π-conjugated system can be extended through polymerization and oligomerization. This process involves linking multiple monomer units together to form longer chains, which generally leads to a smaller energy bandgap and improved charge transport characteristics. nih.gov
Polythiophenes are a major class of conjugated polymers known for their excellent electrical and optical properties, as well as their chemical and thermal stability. nih.gov The properties of these polymers can be tuned by the choice of monomer, the regularity of the polymer chain (regioregularity), and the inclusion of different functional groups. nih.gov Various polymerization techniques are employed, with transition metal-catalyzed cross-coupling reactions being particularly effective for creating well-defined conjugated polymers. nih.gov
Oligomers, which are shorter, well-defined chains of repeating monomer units, serve as valuable models for understanding the properties of their corresponding polymers. acs.org Studies on oligothiophenes have provided significant insights into the relationship between chain length, structure, and electronic properties. For instance, increasing the number of thiophene rings in an oligomer generally leads to a red-shift in the maximum absorption peak, indicating a smaller optical energy bandgap. mdpi.com
The synthesis of oligomers and polymers based on thiophene derivatives often involves coupling reactions that link monomer units. For example, Stille cross-coupling has been used to synthesize 2,5-di(thien-2-yl)thieno[3,2-b]thiophene, a key building block for more complex oligomers. acs.org The synthesis of terthiophenes, trimers of thiophene, can be achieved through methods like the Suzuki cross-coupling reaction or the cyclization of 1,3-diynes. nih.govmdpi.com These synthetic strategies allow for the creation of a wide range of conjugated materials with tailored properties.
Incorporation into Donor-Acceptor (D-A) Architectures
A highly effective strategy for tuning the optoelectronic properties of organic materials is the creation of donor-acceptor (D-A) architectures. In this design, electron-donating (donor) and electron-accepting (acceptor) units are combined within the same molecule or polymer chain. This arrangement facilitates intramolecular charge transfer upon photoexcitation, leading to materials with smaller bandgaps and desirable properties for applications such as organic solar cells and field-effect transistors. mdpi.comrsc.org
The this compound unit can act as an electron donor in such architectures. It can be copolymerized with various acceptor units to create D-A copolymers. The choice of the acceptor unit is crucial as it significantly influences the electronic properties of the resulting material. For example, copolymers of benzodithiophene (a donor) and naphtho[2,3-c]thiophene-4,9-dione (an acceptor) have been synthesized for use in polymer solar cells. rsc.org Similarly, copolymers based on a thiophene-fused benzotriazole (B28993) unit and a benzodithiophene unit have been developed as electron-donating materials for non-fullerene polymer solar cells. rsc.org
The design of these D-A systems allows for precise control over the HOMO and LUMO energy levels. For instance, a novel π-conjugated oligomer with a D-A-D-A-D architecture, BDT(DBTOTTH)2, was synthesized and found to have a HOMO level of -5.51 eV and a LUMO level of -3.22 eV, with an optical band gap of 2.25 eV. mdpi.com The introduction of different acceptor end groups on a conjugated side chain of a thieno[3,2-b]thiophene-based copolymer was also shown to significantly affect the electronic and photophysical properties. mdpi.com
The synthesis of these D-A copolymers is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Stille coupling or Suzuki-Miyaura coupling. mdpi.commdpi.com These methods allow for the precise linking of donor and acceptor monomers to create well-defined polymer chains with alternating D-A units.
Systematic Study of Structural Variations on Material Performance
Understanding the relationship between the molecular structure of a material and its macroscopic properties is fundamental to the rational design of new high-performance materials. For derivatives and analogues of this compound, systematic studies of structural variations provide crucial insights into how modifications at the molecular level translate into changes in material performance.
These studies often involve synthesizing a series of related compounds where a specific structural feature is systematically varied, and then characterizing their properties. For example, the effect of different alkyl side chains on the performance of D-A copolymers in polymer solar cells has been investigated. rsc.orgrsc.org In one study, two copolymers of benzodithiophene and naphtho[2,3-c]thiophene-4,9-dione with different alkyl side chains were synthesized. The copolymer with a specific side chain configuration exhibited a higher power conversion efficiency in a polymer solar cell. rsc.org
The impact of introducing different functional groups onto the thiophene ring has also been a subject of systematic investigation. Theoretical studies have been employed to understand the effect of substituents on the electronic properties and reactivity of thiophene derivatives. nih.govresearchgate.net For instance, a computational study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes (where X is a variable substituent) provided insights into the reaction mechanism and how the substituent influences the reactivity. nih.gov
Furthermore, the influence of extending the π-conjugation has been systematically explored. A study on dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives with varying numbers of thiophene rings showed that compounds with more extended conjugation exhibited higher charge carrier mobility in organic thin-film transistors. mdpi.com Theoretical investigations on coronene (B32277) derivatives with an increasing number of fused thiophene rings have also been conducted to understand the effect of conjugation on charge transport properties. scielo.br
These systematic studies, combining synthesis, characterization, and theoretical modeling, are essential for developing a comprehensive understanding of structure-property relationships and for guiding the design of new this compound-based materials with optimized performance for specific applications.
Interactive Data Table of Investigated Compounds and Their Properties
| Compound/Polymer | Structural Modification | Key Finding | Application |
| C2-BFMPT & C8-BFMPT | Introduction of ethyl and octyl substituents on a bis(phenyl)thiophene derivative. rsc.org | Weakened intermolecular interactions, decreased melting point, and increased solubility. rsc.org | Organic Optoelectronics rsc.org |
| PBDTNTDO-1 & PBDTNTDO-2 | D-A copolymers with different alkyl side chains. rsc.org | PBDTNTDO-2 showed a power conversion efficiency of 1.52% in polymer solar cells. rsc.org | Polymer Solar Cells rsc.org |
| P1, P2, & P3 | D-A copolymers with a thiophene-fused benzotriazole unit and different alkyl side chains. rsc.org | The polymer with a 2-ethylhexyl group on both donor and acceptor units showed enhanced charge mobility. rsc.org | Non-fullerene Polymer Solar Cells rsc.org |
| BDT(DBTOTTH)₂ | D-A-D-A-D oligomer with a benzo[1,2-b:4,5-b′]dithiophene donor core. mdpi.com | Exhibited a HOMO/LUMO of -5.51/-3.22 eV and a mobility of 1.6 × 10⁻³ cm²/Vs in an OFET. mdpi.com | Organic Field-Effect Transistors mdpi.com |
| DTT Derivatives | Fused-thiophene derivatives with extended π-conjugation. mdpi.com | Compounds with more thiophene rings showed higher charge carrier mobility. mdpi.com | Organic Thin-Film Transistors mdpi.com |
Emerging Research Perspectives for 2,3 Bis 4 Methylphenyl Thiophene
Development of Novel Synthetic Routes and Methodologies
The synthesis of 2,3-diarylthiophenes, including 2,3-Bis(4-methylphenyl)thiophene, is predominantly achieved through cross-coupling reactions. The development of more efficient, sustainable, and versatile synthetic routes is a key area of ongoing research.
Future synthetic strategies are likely to focus on the following:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Stille couplings are cornerstone methods for the formation of carbon-carbon bonds in the synthesis of biaryl compounds. researchgate.netorganic-chemistry.orgwikipedia.orgorgsyn.orgnih.gov For the synthesis of this compound, a potential route involves the coupling of a 2,3-dihalothiophene with a 4-methylphenylboronic acid (in a Suzuki reaction) or an organostannane derivative (in a Stille reaction). researchgate.netorganic-chemistry.orgwikipedia.orgopenochem.org Research in this area is focused on developing more active and stable palladium catalysts to improve reaction yields and reduce catalyst loading. organic-chemistry.orgorganic-chemistry.org
Metal-Free Synthesis: To address the toxicity and cost associated with heavy metals like palladium, metal-free synthetic approaches are gaining traction. nih.gov These methods often utilize elemental sulfur or other sulfur sources in reactions with appropriate organic precursors. nih.govnih.govresearchgate.net For instance, a possible route could involve the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, a variation of the Paal-Knorr thiophene (B33073) synthesis.
One-Pot Sequential Reactions: To improve efficiency and reduce waste, one-pot reactions that combine multiple synthetic steps are being explored. A two-step synthesis of 2,3-disubstituted thiophenes has been described starting from nitrocyclopropane (B1651597) dicarboxylates and 1,4-dithiane-2,5-diol, which proceeds through a sequential one-pot manner. researchgate.net Adapting such methodologies for the synthesis of this compound could significantly streamline its production.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Potential Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2,3-Dihalothiophene, 4-Methylphenylboronic Acid | Palladium Catalyst, Base | High yield, functional group tolerance |
| Stille Coupling | 2,3-Dihalothiophene, 4-Methylphenylstannane | Palladium Catalyst | Mild reaction conditions, stable reagents |
| Metal-Free Synthesis | Substituted Buta-1-enes, Potassium Sulfide | - | Reduced metal toxicity, green chemistry |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Precursor, Sulfurizing Agent | Acidic Conditions | Classic, well-established method |
Integration with Advanced In-Situ Characterization Techniques
Understanding the formation and properties of this compound in real-time is crucial for optimizing its performance in potential applications. The integration of advanced in-situ characterization techniques can provide invaluable insights into its crystallization, film growth, and electronic behavior.
Emerging characterization approaches include:
In-Situ Monitoring of Crystallization: Techniques like in-situ dynamic light scattering (DLS) and in-situ NMR spectroscopy can monitor the nucleation and growth of crystals from solution in real-time. nih.govcardiff.ac.ukmdpi.com This allows for the rational design of crystallization conditions to obtain high-quality crystals with desired morphologies. For this compound, this could be instrumental in producing materials with optimal packing for charge transport.
Operando Spectroscopy of Thin Films: When used in electronic devices, the performance of organic semiconductors can be influenced by their structure and morphology under operating conditions. Operando techniques, such as operando UV-Vis absorption and photoluminescence spectroscopy, can probe the electronic states and structural changes of the material within a functioning device. researchgate.net This would allow for a direct correlation between the molecular properties of this compound and its device performance.
Real-Time Morphological Studies: The morphology of thin films of organic semiconductors is a critical determinant of their electronic properties. In-situ atomic force microscopy (AFM) and X-ray scattering techniques can be used to monitor the evolution of film morphology during deposition and annealing processes. rsc.org This would enable the precise control over the molecular packing and orientation of this compound in thin films.
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| In-Situ Dynamic Light Scattering (DLS) | Nucleation and crystal growth kinetics | Optimization of crystallization for high-quality materials |
| In-Situ NMR Spectroscopy | Evolution of solid and liquid phases during crystallization | Mechanistic understanding of self-assembly |
| Operando UV-Vis/PL Spectroscopy | Electronic states and structural changes in operating devices | Structure-property-performance relationships |
| In-Situ Atomic Force Microscopy (AFM) | Real-time evolution of thin-film morphology | Control of molecular packing and device optimization |
Computational-Experimental Synergy for Rational Material Design
A synergistic approach combining computational modeling and experimental validation is a powerful strategy for the rational design of new materials. For this compound, this approach can accelerate the discovery of derivatives with enhanced properties.
Key areas for computational-experimental synergy include:
Density Functional Theory (DFT) Calculations: DFT is a versatile tool for predicting the electronic and structural properties of molecules. researchgate.netnih.govmdpi.comjmaterenvironsci.comscienceopen.com For this compound and its derivatives, DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining their suitability for various electronic applications. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the molecular packing and morphology of materials in the solid state. This is particularly important for understanding charge transport in organic semiconductors. By simulating the aggregation of this compound molecules, researchers can predict the most stable packing arrangements and their influence on electronic coupling.
Virtual Screening and High-Throughput Computational Chemistry: By computationally screening a large library of virtual derivatives of this compound, it is possible to identify candidates with promising properties for specific applications before undertaking their synthesis and characterization. This can significantly reduce the time and resources required for materials discovery.
Exploration of New Application Domains in Niche Technologies
While thiophene-based materials are well-established in mainstream organic electronics, there is significant potential for this compound and its derivatives in various niche technologies. researchgate.net
Potential niche applications to be explored include:
Organic Field-Effect Transistors (OFETs): Diarylthiophenes are known to exhibit good charge transport properties, making them promising candidates for the active layer in OFETs. nih.govnih.govrsc.orgrsc.org The specific substitution pattern of this compound could lead to unique packing motifs and electronic properties that could be advantageous for OFET applications.
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are also used as emitters or host materials in OLEDs. beilstein-journals.orgnih.gov The photophysical properties of this compound, such as its fluorescence quantum yield and emission spectrum, could be tailored through chemical modification to make it suitable for use in OLEDs.
Chemosensors: The thiophene core can be functionalized to create chemosensors that exhibit changes in their optical or electronic properties upon binding to specific analytes. mdpi.comresearchgate.net The tolyl groups on this compound could be further functionalized to create selective sensors for various ions or small molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Bis(4-methylphenyl)thiophene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via regioselective substitution reactions. Key steps include bromination of the thiophene core (e.g., using Br₂ in CHCl₃ at 0°C ), followed by cross-coupling with 4-methylphenyl groups using palladium catalysts. Optimization involves controlling stoichiometry, temperature, and solvent polarity. Reaction yields (>80%) are achievable with inert atmospheres (N₂/Ar) and purified starting materials. Characterization via TLC (hexane:EtOAc) ensures reaction completion .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and aromatic proton splitting patterns.
- X-ray crystallography : Resolves regioselectivity (e.g., 12.82° twist between thiophene and benzamido groups) and hydrogen-bonding motifs (N–H⋯O interactions forming S(6) rings) .
- IR spectroscopy : Identifies functional groups (e.g., C–S stretching at ~680 cm⁻¹).
- Melting point analysis : Consistency with literature values (e.g., 144–146°C) ensures purity .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Microanalysis (C, H, N, S) should align with theoretical values within ±0.3%. Recrystallization from ethanol/water mixtures improves purity (>98%) .
Advanced Research Questions
Q. How do substituents on the thiophene ring influence the compound’s electronic and optical properties?
- Methodological Answer : The electron-donating 4-methylphenyl groups enhance π-conjugation, red-shifting UV-Vis absorption (λₘₐₘ ~320 nm). Electrochemical studies (cyclic voltammetry) reveal oxidation potentials influenced by substituent steric effects. Computational modeling (DFT) predicts HOMO-LUMO gaps (e.g., 3.2 eV) and charge distribution, validated by XPS or Raman spectroscopy .
Q. What role do intramolecular hydrogen bonds play in the crystal packing and supramolecular assembly of this compound?
- Methodological Answer : Intramolecular N–H⋯O bonds stabilize twisted conformations (e.g., 12.82° dihedral angle), while intermolecular interactions (e.g., π-π stacking at ~3.5 Å) govern crystal lattice formation. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals). These features impact solubility and thermal stability (TGA decomposition >250°C) .
Q. How can computational methods resolve contradictions in reported regioselectivity or reaction pathways for derivatives of this compound?
- Methodological Answer : Contradictions arise from competing reaction mechanisms (e.g., electrophilic vs. nucleophilic substitution). Transition-state modeling (Gaussian 09, B3LYP/6-31G*) identifies kinetic vs. thermodynamic control. Experimental validation via in situ FTIR monitors intermediate formation (e.g., bromothiophene adducts) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological Answer : Variations may stem from polymorphism or solvent inclusion. Single-crystal X-ray diffraction distinguishes polymorphs. Standardize solvent systems for recrystallization (e.g., DCM/hexane vs. ethanol). Cross-validate NMR spectra with 2D techniques (COSY, HSQC) to rule out impurities .
Q. What experimental controls are critical when studying the biological activity of thiophene derivatives to ensure reproducibility?
- Methodological Answer : Use positive/negative controls (e.g., cisplatin for cytotoxicity assays). Validate cell-line specificity (e.g., MCF-7 vs. HEK293) and confirm compound stability in biological media (HPLC post-incubation). Dose-response curves (IC₅₀) must account for solvent toxicity (e.g., DMSO <0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
